5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde
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Overview
Description
5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trifluoromethylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carboxylic acid.
Reduction: 5-(2-Trifluoromethyl-phenyl)-thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiophene ring.
2-Formylphenylboronic acid: Lacks the trifluoromethyl group but has similar functional groups.
Uniqueness
5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7F3OS |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H |
InChI Key |
YLFWNLGRFKZBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(F)(F)F |
Origin of Product |
United States |
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